molecular formula C6H7NO5S B2648046 3,4,5-Trihydroxybenzenesulfonamide CAS No. 2355804-35-0

3,4,5-Trihydroxybenzenesulfonamide

Cat. No.: B2648046
CAS No.: 2355804-35-0
M. Wt: 205.18
InChI Key: PTQGCOFCDNGFNE-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzenesulfonamide is an organic compound characterized by the presence of three hydroxyl groups and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxybenzenesulfonamide typically involves the sulfonation of 3,4,5-trihydroxybenzene (phloroglucinol) with sulfonamide reagents. One common method includes the reaction of phloroglucinol with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide derivative .

Industrial Production Methods: the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,5-Trihydroxybenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, including anticancer and antimicrobial activities .

Comparison with Similar Compounds

    3,4,5-Trihydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

    3,4,5-Trimethoxybenzenesulfonamide: Similar sulfonamide group but with methoxy groups instead of hydroxyl groups.

Uniqueness: 3,4,5-Trihydroxybenzenesulfonamide is unique due to the presence of three hydroxyl groups and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3,4,5-trihydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,8-10H,(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQGCOFCDNGFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2355804-35-0
Record name 3,4,5-trihydroxybenzene-1-sulfonamide
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